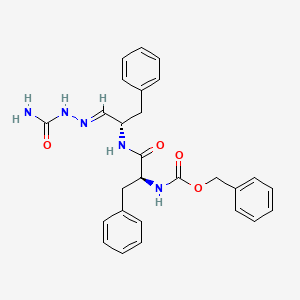

Z-Phe-phe-aldehyde semicarbazone

描述

Structure

3D Structure

属性

IUPAC Name |

benzyl N-[(2S)-1-[[(1E,2S)-1-(carbamoylhydrazinylidene)-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O4/c28-26(34)32-29-18-23(16-20-10-4-1-5-11-20)30-25(33)24(17-21-12-6-2-7-13-21)31-27(35)36-19-22-14-8-3-9-15-22/h1-15,18,23-24H,16-17,19H2,(H,30,33)(H,31,35)(H3,28,32,34)/b29-18+/t23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPADCOIDQRKGA-VIJJQIEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C=NNC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](/C=N/NC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action and Biochemical Target Engagement

Inhibition of Cysteine Proteases by Z-Phe-phe-aldehyde Semicarbazone and Related Compounds

Peptide aldehydes and their derivatives, such as semicarbazones, are recognized as potent inhibitors of cysteine proteases. researchgate.net The semicarbazone structure is formed through a condensation reaction between an aldehyde or ketone and a semicarbazide (B1199961). drugbank.combyjus.com This modification of the aldehyde can influence the compound's properties, including its inhibitory activity and pharmacokinetic profile. nih.gov

The peptide component of these inhibitors plays a crucial role in determining their specificity for different cysteine protease subfamilies. By altering the peptide sequence, inhibitors can be designed to target specific proteases with high selectivity.

Cathepsins: this compound's parent aldehyde, Z-Phe-phe-CHO, and related peptide aldehydes are known inhibitors of cathepsins, a group of lysosomal cysteine proteases. For instance, Z-Phe-Phe-diazomethane has been shown to completely inhibit cathepsin L at low micromolar concentrations. nih.gov Semicarbazone derivatives of potent aldehyde inhibitors of cathepsin K have been developed, demonstrating improved solubility and pharmacokinetic properties over the parent aldehydes. nih.gov The specificity of these inhibitors is critical, as closely related cathepsins can have distinct biological roles. nih.gov

Cruzain: Cysteine proteases are important drug targets for infectious diseases, including Chagas disease, which is caused by the parasite Trypanosoma cruzi. The major cysteine protease of this parasite is cruzain. Peptide aldehydes have demonstrated potent inhibitory activity against cruzain. researchgate.net

Proteasome: The proteasome is a large protein complex responsible for degrading unnecessary or damaged proteins. Its chymotryptic activity is mediated by a threonine protease, but some peptide-based inhibitors can target this site. Peptide-semicarbazones derived from Z-Trp-Trp-Phe-aldehyde have been shown to inhibit the chymotryptic activity of the human proteasome at nanomolar concentrations. nih.gov

Table 1: Specificity of Z-Phe-phe-aldehyde Derivatives and Related Compounds against Cysteine Protease Subfamilies

| Compound/Derivative | Target Protease Subfamily | Key Findings |

| Z-Phe-Phe-diazomethane | Cathepsin L | Complete inhibition at 5 µmol/l. nih.gov |

| Semicarbazone-based inhibitors | Cathepsin K | Improved solubility and pharmacokinetic profiles compared to parent aldehydes. nih.gov |

| Peptide aldehydes | Cruzain | Potent inhibitors. researchgate.net |

| Peptide-semicarbazones (from Z-Trp-Trp-Phe-aldehyde) | Proteasome (chymotryptic activity) | Inhibition in the nanomolar range. nih.gov |

The inhibitory action of peptide aldehydes against cysteine proteases proceeds through a reversible covalent mechanism. researchgate.netnih.gov The process begins with the deprotonation of the catalytic cysteine thiol in the enzyme's active site, typically by an adjacent histidine residue. wikipedia.org This activated, nucleophilic cysteine then attacks the electrophilic carbonyl carbon of the aldehyde "warhead" on the inhibitor. mdpi.com This reaction forms a tetrahedral intermediate known as a thiohemiacetal adduct. researchgate.netnih.gov This adduct formation is reversible, meaning the inhibitor can dissociate from the enzyme, restoring enzyme activity. researchgate.netnih.gov This reversibility can be advantageous in drug design, as it may limit off-target effects compared to irreversible inhibitors. acs.org

Proposed Role as a Prodrug in Biological Systems

There is evidence to suggest that semicarbazones of aldehyde inhibitors may function as prodrugs. nih.gov A prodrug is an inactive or less active compound that is converted into an active drug within the body. nih.gov

The proposed mechanism for the activation of semicarbazone prodrugs involves the enzymatic hydrolysis of the semicarbazone moiety. nih.gov This hydrolysis reaction would cleave the semicarbazone, releasing the parent aldehyde, which is the active inhibitor of the target cysteine protease. nih.govnih.gov This conversion can be catalyzed by enzymes present in biological systems. nih.gov For example, studies on semicarbazone-based inhibitors of cathepsin K suggest that they likely function as prodrugs of the more potent aldehyde inhibitors. nih.gov

The rate at which the semicarbazone is hydrolyzed to the active aldehyde can be influenced by several factors. The chemical structure of the semicarbazone itself can affect its stability and susceptibility to hydrolysis. Additionally, the enzymatic environment plays a crucial role. The presence and activity of specific hydrolytic enzymes, such as esterases, can determine the rate of prodrug activation. nih.gov The pH of the environment can also impact hydrolysis rates. nih.gov

Biochemical Characterization of Enzyme-Inhibitor Interactions

The primary mechanism of action for Z-Phe-phe-aldehyde, the active form of the semicarbazone, involves the inhibition of cysteine proteases. These enzymes play crucial roles in various physiological and pathological processes.

While specific inhibition constants for this compound are not extensively documented, the inhibitory activity of its parent aldehyde, Z-Phe-phe-aldehyde (also known as Cbz-Phe-Phe-CHO), has been characterized against several cysteine proteases. This peptide aldehyde is a potent inhibitor of enzymes like cruzain, the major cysteine protease of Trypanosoma cruzi, and human cathepsin L. nih.govfrontiersin.org

For instance, Z-Phe-phe-aldehyde has been shown to be an extraordinarily potent inhibitor of cruzain. nih.gov The high electrophilicity of the aldehyde "warhead" allows it to effectively target the active site of these enzymes. tcdb.org The inhibitory activities of related peptide aldehydes against various proteases have been determined, with Kᵢ values often in the micromolar to nanomolar range, highlighting their potency. nih.govnih.gov For example, a related aldehyde, Cm-FF-H, exhibited a Kᵢ of 2.24 ± 0.58 μM against SARS-CoV Mpro. nih.gov Another study on self-masked aldehyde inhibitors based on the Z-Phe-phe-aldehyde scaffold reported potent reversible inhibition of cruzain with Kᵢ* values ranging from 18 to 350 nM. nih.gov

Table 1: Illustrative Inhibition Constants for Parent Aldehyde and Related Compounds

| Compound | Target Enzyme | Inhibition Constant | Reference |

|---|---|---|---|

| Z-Phe-phe-aldehyde (Cbz-Phe-Phe-CHO) | Cruzain | Potent Inhibitor | nih.gov |

| Cm-FF-H | SARS-CoV Mpro | Kᵢ = 2.24 ± 0.58 μM | nih.gov |

| Self-masked Aldehyde Inhibitors (based on Z-Phe-phe-aldehyde) | Cruzain | Kᵢ* = 18-350 nM | nih.gov |

| Z-Phe-Phe-CHN₂ | Cathepsin L | Complete inhibition at 5 µmol/l | nih.gov |

Kinetic analyses of peptide aldehydes, such as Z-Phe-phe-aldehyde, reveal a time-dependent inhibition of cysteine proteases. nih.gov The binding mechanism typically involves the formation of a reversible covalent bond between the electrophilic aldehyde group of the inhibitor and the thiol group of the cysteine residue in the enzyme's active site. This interaction results in the formation of a thiohemiacetal adduct. frontiersin.org

The process can be described as a two-step mechanism: an initial rapid, non-covalent binding to form an enzyme-inhibitor complex (EI), followed by a slower chemical step to form the covalent thiohemiacetal adduct (EI*). frontiersin.org This slow-binding inhibition is characteristic of many potent enzyme inhibitors and contributes to their efficacy. nih.gov The reversibility of this covalent bond is a key feature, distinguishing these inhibitors from irreversible ones that permanently inactivate the enzyme. nih.gov

Interactions with Non-Protease Biological Targets (e.g., CD36 Receptor Modulators)

Beyond its role as a protease inhibitor, the aldehyde functional group can interact with other biological targets. The scavenger receptor CD36, a transmembrane glycoprotein, is known to bind various ligands, including certain aldehydes. tcdb.org CD36 is involved in numerous physiological processes, including lipid metabolism and inflammatory responses.

While there is no direct evidence of this compound binding to CD36, the receptor's ability to recognize other aldehydes suggests a potential for interaction. Studies have shown that straight-chain, saturated aliphatic aldehydes can act as CD36 ligands. tcdb.org The interaction of ligands with CD36 can modulate its function, and synthetic peptides derived from CD36 have been used to study these binding events. nih.gov Given that Z-Phe-phe-aldehyde possesses an aromatic aldehyde moiety, its potential to interact with the ligand-binding domain of CD36 warrants further investigation.

Chelation Properties and Their Influence on Biological Activity (e.g., towards metal ions in enzymes)

The semicarbazone functional group is a well-established chelating agent, capable of coordinating with various metal ions. pnrjournal.comcore.ac.uk This property can significantly influence the biological activity of the molecule. Many enzymes, known as metalloenzymes, require a metal ion cofactor for their catalytic activity. The chelation of this essential metal ion by a molecule like this compound could lead to enzyme inhibition.

Semicarbazones typically act as bidentate or tridentate ligands, coordinating with metal ions through their nitrogen and oxygen donor atoms. nanoient.org The formation of a stable chelate complex with the metal ion at the active site of an enzyme can disrupt its function, providing an alternative mechanism of action to covalent modification of amino acid residues. The biological properties of semicarbazones are often related to their ability to coordinate with metal ions. core.ac.uk This chelation can also facilitate the transport of metal ions across cell membranes, potentially altering intracellular metal homeostasis and impacting various cellular processes. nih.gov

Structure Activity Relationship Sar of Z Phe Phe Aldehyde Semicarbazones

Influence of Peptide Sequence and Amino Acid Residues on Inhibitory Potency and Selectivity

The peptide portion of these inhibitors is designed to mimic the natural substrates of target cysteine proteases, thereby guiding the reactive aldehyde warhead to the enzyme's active site. frontiersin.org The choice of amino acids and the N-terminal protecting group are paramount in determining the inhibitor's affinity and specificity.

The dipeptide sequence, particularly the identity of the amino acid residues at the P1 and P2 positions (positions immediately preceding the cleavage site), is a key determinant of inhibitory activity. For many cysteine proteases, such as cruzain and certain cathepsins, there is a preference for hydrophobic residues in these positions. frontiersin.org The presence of phenylalanine at both the P1 and P2 positions in Z-Phe-phe-aldehyde semicarbazone is thus a deliberate design choice to target such enzymes.

Peptide aldehyde inhibitors are widely utilized to characterize the substrate specificity of serine and cysteine proteases. nih.gov The peptide or peptidomimetic components of these inhibitors are tailored to the substrate specificity of the target enzyme to ensure selective delivery of the electrophilic warhead to the intended active site. frontiersin.org For instance, studies on the SARS coronavirus main protease (SARS-CoV Mpro), a cysteine protease, have shown a preference for a large hydrophobic residue in the P2 position. nih.gov Although the optimal P1 residue for SARS-CoV Mpro is glutamine, the principle of substrate mimicry underscores the importance of the P1 and P2 residues in achieving potent inhibition. nih.gov The phenylalanine residues in Z-Phe-phe-aldehyde are therefore crucial for recognition and binding within the S1 and S2 pockets of target proteases that exhibit a preference for aromatic or bulky hydrophobic side chains.

The N-terminal protecting group serves multiple functions in peptide inhibitors, including preventing enzymatic degradation by aminopeptidases and influencing solubility and binding affinity. The benzyloxycarbonyl (Z or Cbz) group is a common N-terminal protecting group used in the synthesis of peptide aldehydes. mdpi.com

| Protecting Group | Typical Deprotection Condition | Key Feature |

| Z (Benzyloxycarbonyl) | Catalytic Hydrogenation, HBr/Acetic Acid | Influences peptide conformation and provides stability. |

| Boc (tert-Butoxycarbonyl) | Moderate to strong acid (e.g., TFA). researchgate.net | Acid-labile, widely used in solid-phase synthesis. researchgate.net |

| Fmoc (9-Fluorenylmethoxycarbonyl) | Mild base (e.g., Piperidine). researchgate.net | Base-labile, allows for orthogonal protection schemes. researchgate.net |

Contributions of the Aldehyde and Semicarbazone Moieties to Enzyme Binding

The non-peptidic portions of the inhibitor, the aldehyde and the semicarbazone group, are directly involved in the chemical mechanism of inhibition and contribute significantly to the binding affinity.

Peptide aldehydes are potent reversible inhibitors of cysteine proteases. nih.govnih.govacs.org The mechanism of inhibition involves the electrophilic aldehyde group, which reacts with the nucleophilic thiol of the active site cysteine residue (e.g., Cys25 in cruzain). frontiersin.orgnih.gov This reaction forms a covalent, yet reversible, thiohemiacetal adduct. frontiersin.orgnih.govnih.gov The formation of this covalent bond is a critical factor for the high potency of aldehyde inhibitors. nih.gov

The inhibitory process can be described as a two-step mechanism: an initial rapid formation of a non-covalent enzyme-inhibitor complex (EI), followed by the formation of the more stable covalent thiohemiacetal complex (EI*). frontiersin.org The importance of the aldehyde's electrophilicity is highlighted by the fact that related compounds where the aldehyde is replaced by a primary alcohol show poor inhibitory activity, confirming the necessity of the carbon-sulfur bond formation for potent inhibition. nih.gov Studies on papain, another cysteine protease, have confirmed that inhibitory aldehydes form a thiohemiacetal with the active site sulfhydryl group. nih.gov

While the aldehyde is the primary "warhead," the semicarbazone moiety attached to it can influence the inhibitor's properties. The introduction of a semicarbazone group can affect the electronic nature of the aldehyde and introduce additional points of interaction with the enzyme. In azapeptides, semicarbazide (B1199961) residues have been shown to favor a β-turn geometry in the peptide backbone, which can pre-organize the inhibitor into a conformation suitable for binding. nih.gov

Effects of Substitutions on the Semicarbazone Core and Aromatic Rings

Modifying the semicarbazone core or the phenylalanine aromatic rings can fine-tune the inhibitor's potency and selectivity. Substitutions can alter steric, electronic, and hydrophobic properties, leading to improved interactions with the enzyme's binding pockets.

For example, in related self-masked aldehyde inhibitors, methylation of a phenoxy group, which can be considered an analogue of substituting the aromatic ring, resulted in a 50-fold decrease in activity. nih.gov This suggests that bulky substituents can create steric hindrance that impedes the formation of the critical thiohemiacetal adduct. nih.gov SAR studies on other classes of semicarbazones have shown that the nature and position of substituents on the aromatic ring have a profound impact on biological activity. nih.gov For instance, in a series of anticonvulsant aryl semicarbazones, the activity was highly dependent on the substituent, with the general order of activity being 4-F > 2-Br = 3-Br = 4-Cl > 4-CH₃ > 4-Br > 3-Cl > 3-CH₃ for the primary aryl group. nih.gov While this data is from a different class of compounds, it illustrates the principle that substitutions on aromatic rings are a powerful tool for modulating potency.

The table below summarizes the inhibitory constants for a dipeptide aldehyde and a "self-masked" analogue, illustrating how modifications to the P1 residue's aromatic ring system can impact potency against different cysteine proteases.

| Compound | Structure | Target Enzyme | Kᵢ (nM) |

| Cbz-Phe-Phe-CHO | Dipeptide Aldehyde | Cruzain | Potent Inhibitor |

| Self-Masked Analogue (Cbz-Phe-o-Tyr-CHO) | δ-Lactol form of the aldehyde | Cruzain | 18 - 350 nih.govacs.org |

| Self-Masked Analogue (Cbz-Phe-o-Tyr-CHO) | δ-Lactol form of the aldehyde | Human Cathepsin L | 11 - 60 frontiersin.org |

| Specific Kᵢ value not provided in the search results, but it is established as a potent parent compound for the development of other inhibitors. frontiersin.org |

This data demonstrates that even seemingly small changes, such as the introduction of a hydroxyl group on the P1 phenylalanine ring (creating an o-tyrosine residue), significantly impact the inhibitory mechanism and potency.

Impact of N-Substitution on Biological Activity

Research on related semicarbazone and thiosemicarbazone derivatives has shown that N-substitution is a viable strategy for enhancing biological activity. ajchem-b.comnih.gov For instance, the addition of small alkyl or aryl groups can lead to an increase in potency. It is hypothesized that these substituents can form additional interactions with the target protein, thereby increasing the binding affinity. Furthermore, N-substitution can influence the pharmacokinetic properties of the molecule, potentially leading to improved bioavailability. mdpi.com In some cases, the introduction of a hydroxyl group at the nitrogen (N-hydroxy semicarbazones) has been shown to confer significant antibacterial activity. nih.gov

Correlation between Aryl Substituent Electronic and Steric Properties and Inhibitory Capacity

Quantitative structure-activity relationship (QSAR) studies on similar classes of compounds have demonstrated a correlation between these properties and biological activity. nih.gov Electron-withdrawing groups on the aryl ring can enhance the acidity of the N-H bond, potentially leading to stronger hydrogen bond donation to the target. Conversely, electron-donating groups may increase the electron density on the semicarbazone backbone, which could be favorable for other types of interactions.

Steric factors are also of paramount importance. Bulky substituents on the aryl ring can either promote or hinder binding, depending on the topology of the target's active site. A large, sterically demanding group might prevent the molecule from fitting into a narrow binding pocket, thus reducing its inhibitory capacity. On the other hand, a well-placed bulky group could exploit a hydrophobic pocket in the target, leading to enhanced affinity.

To illustrate this relationship, the following table presents hypothetical inhibitory data for a series of N-aryl substituted Z-Phe-phe-aldehyde semicarbazones.

Table 1: Hypothetical Inhibitory Capacity of N-Aryl Substituted Z-Phe-phe-aldehyde Semicarbazones

| Substituent on Aryl Ring | Electronic Effect | Steric Hindrance | Hypothetical IC₅₀ (µM) |

| -H (unsubstituted) | Neutral | Low | 15.0 |

| -Cl (para) | Electron-withdrawing | Medium | 8.5 |

| -NO₂ (para) | Strongly Electron-withdrawing | Medium | 5.2 |

| -OCH₃ (para) | Electron-donating | Medium | 12.1 |

| -C(CH₃)₃ (para) | Electron-donating | High | 25.8 |

Structure-Based Design Principles for Enhanced Target Engagement and Specificity

The development of more effective this compound analogues relies on the principles of structure-based drug design. This approach involves leveraging detailed structural information of the target protein to guide the modification of the inhibitor for improved binding affinity and selectivity. nih.gov

A key aspect of this process is the identification of the binding mode of the parent compound. Once the interactions between the inhibitor and the target are understood, rational modifications can be proposed to optimize these interactions. This could involve introducing new functional groups to form additional hydrogen bonds, salt bridges, or hydrophobic interactions.

Rational Design of Second-Generation this compound Analogues

The rational design of second-generation analogues of this compound would involve a multi-pronged approach, targeting different regions of the molecule for optimization. The goal is to enhance potency, selectivity, and drug-like properties.

One strategy would be to modify the dipeptide backbone. The phenylalanine residues could be replaced with other natural or unnatural amino acids to probe the steric and electronic requirements of the P1 and P2 binding pockets of the target. For example, replacing a phenylalanine with a larger, more hydrophobic residue like tryptophan could lead to improved affinity if the binding pocket can accommodate it.

Another avenue for optimization is the aldehyde warhead. While essential for the mechanism of action of many peptide aldehyde inhibitors, it can be a source of instability and off-target reactivity. Modifications to the aldehyde, or its replacement with other electrophilic groups, could lead to analogues with improved specificity and a better safety profile.

Finally, further exploration of substitutions on the semicarbazone moiety, as discussed in the SAR section, would be a crucial component of the design of second-generation analogues. The following table outlines some potential modifications and their intended effects.

Table 2: Design Strategies for Second-Generation this compound Analogues

| Modification | Rationale | Expected Outcome |

| Replace P1 Phenylalanine with Cyclohexylalanine | Increase hydrophobicity of the P1 side chain | Enhanced binding affinity |

| Replace P2 Phenylalanine with Naphthylalanine | Explore larger hydrophobic space in the P2 pocket | Increased potency |

| Introduce a fluorine atom to the P1 phenyl ring | Modulate electronic properties and potentially block metabolism | Improved pharmacokinetic profile |

| Bioisosteric replacement of the semicarbazone | Improve metabolic stability and solubility | Enhanced drug-like properties |

By systematically applying these design principles, it is possible to develop novel this compound analogues with significantly improved therapeutic potential.

Computational Approaches in the Study of Z Phe Phe Aldehyde Semicarbazones

Molecular Docking Studies for Putative Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Z-Phe-phe-aldehyde semicarbazone, docking studies are instrumental in predicting its binding mode within the active site of target proteases. These simulations can estimate the binding affinity and provide a static snapshot of the most likely protein-ligand interactions.

For instance, in studies of similar semicarbazone derivatives, such as curcumin (B1669340) semicarbazide (B1199961), molecular docking has been employed to identify potent inhibitors. nih.gov The docking process typically involves preparing the three-dimensional structures of both the ligand (this compound) and the target enzyme, followed by a search algorithm that explores various binding poses of the ligand in the enzyme's active site. nih.gov A scoring function is then used to rank the poses, with lower scores generally indicating more favorable binding. nih.gov For a series of curcumin derivatives, docking scores ranged from -6.539 to -12.064, with the semicarbazide derivative showing the most promise. nih.gov

Once a putative binding pose is identified, a detailed analysis of the interactions between the ligand and the enzyme's active site is performed. These interactions are crucial for the stability of the enzyme-inhibitor complex and the inhibitory activity of the compound. Key interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

In a study of a structurally related peptide aldehyde, Cinnamoyl-Phe-Phe-H (Cm-FF-H), which inhibits the SARS-coronavirus main protease (SARS-CoV Mpro), the aldehyde group was found to form a covalent bond with the catalytic cysteine residue (Cys-145) in the active site. researchgate.net The binding of such inhibitors is often reversible. researchgate.net For semicarbazone derivatives, the semicarbazide moiety can form multiple hydrogen bonds with active site residues, enhancing binding affinity. For example, in the case of curcumin semicarbazide binding to Abl-kinase, hydrogen bonds were observed with residues such as MET 318 and ILE 313, and a pi-pi stacking interaction occurred with PHE 382. nih.gov These types of interactions are critical for stabilizing the ligand within the active site. nih.gov

A significant outcome of molecular docking studies is the identification of key amino acid residues in the target protease that are essential for inhibitor binding. This information is vital for understanding the basis of inhibitor specificity and for the rational design of more potent and selective inhibitors.

For the SARS-CoV Mpro, which has a catalytic dyad of Cys-145 and His-41, the substrate-binding site is divided into several subsites (S1, S2, etc.). researchgate.net While the enzyme typically prefers a glutamine residue at the P1 position, the study of the Cm-FF-H inhibitor, which has a phenylalanine at P1, revealed that its side chain can be accommodated in the S1 subsite. researchgate.net Similarly, the P2 phenylalanine of Cm-FF-H was proposed to occupy the S2 or S3 pocket. researchgate.net For curcumin semicarbazide, key interacting residues in Abl-kinase included LEU 248, TYR 253, ALA 269, MET 290, ILE 313, THR 315, PHE 317, MET 318, LEU 370, ASP 381, and PHE 382. nih.gov

Table 1: Key Interacting Residues and Interaction Types for Semicarbazone and Peptide Aldehyde Inhibitors This table is generated based on data from related compounds due to the absence of specific data for this compound.

| Inhibitor | Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |

| Curcumin Semicarbazide | Abl-Kinase | MET 318, ILE 313, PHE 382, TYR 253, ALA 269, LYS 271, LEU 370, ASP 381 | Hydrogen Bonding, Pi-Pi Stacking | nih.gov |

| Cinnamoyl-Phe-Phe-H | SARS-CoV Mpro | Cys-145, His-41 | Covalent Bonding (Thiohemiacetal), Hydrophobic | researchgate.net |

Molecular Dynamics Simulations to Investigate Ligand-Target Dynamics

While molecular docking provides a static picture of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for understanding the flexibility of the inhibitor and the enzyme, the stability of their complex, and the dynamic nature of their interactions. These simulations mimic physiological conditions, providing a more realistic representation of the biological system. nih.gov

MD simulations allow for the exploration of the conformational landscape of this compound when bound to a target enzyme. The inhibitor may adopt different conformations within the active site, and these conformational changes can influence its inhibitory activity. The root-mean-square deviation (RMSD) of the ligand's atoms from their initial positions is often calculated to assess its stability and conformational drift during the simulation.

In a 50-nanosecond MD simulation of curcumin semicarbazide in complex with Abl-kinase, the ligand's RMSD was found to be within the acceptable range of 1-3 Å, indicating its stability in the binding pocket. nih.gov An initial drift was observed in the first 10 nanoseconds, after which the complex stabilized. nih.gov Such analyses can reveal whether the inhibitor maintains a stable binding mode or undergoes significant conformational rearrangements. nih.gov

The stability of the enzyme-inhibitor complex is a key determinant of the inhibitor's potency and duration of action. MD simulations can assess this stability by monitoring parameters like RMSD of the protein backbone and root-mean-square fluctuation (RMSF) of individual residues. RMSF analysis helps to identify flexible regions of the protein upon inhibitor binding. acs.org

For the curcumin semicarbazide-Abl-kinase complex, the RMSD of the protein was relatively low, suggesting that the binding of the inhibitor did not induce significant destabilizing stress on the enzyme. nih.gov The RMSF analysis can highlight which residues in the active site exhibit greater or lesser flexibility, providing insights into the dynamic aspects of the interaction. acs.org For instance, in the curcumin semicarbazide complex, 11 amino acids maintained specific interactions for over 40% of the simulation time, with key residues like ALA 269, ILE 313, THR 315, MET 318, and PHE 382 showing interactions for over 60% of the time, indicating a stable and strong binding. nih.gov

Table 2: Molecular Dynamics Simulation Parameters for a Model Semicarbazone Inhibitor This table is based on representative data for a semicarbazone derivative to illustrate the typical outputs of an MD simulation.

| Parameter | Value/Observation | Significance | Reference |

| Simulation Time | 50 ns | Provides a reasonable timescale to assess complex stability. | nih.gov |

| Ligand RMSD | ~2.6 Å (stabilized after 10 ns) | Indicates the ligand remains stably bound in the active site. | nih.gov |

| Protein RMSD | < 7.8 Å | Suggests the overall protein structure is not excessively perturbed by the ligand. | nih.gov |

| Key Residue Interaction Persistence | ALA 269, ILE 313, THR 315, MET 318, PHE 382 showed >60% interaction time. | Highlights the most critical and stable interactions for inhibitor binding. | nih.gov |

Quantum Chemical Calculations and Potential of Mean Force (PMF) Analyses

For a deeper understanding of the electronic and energetic aspects of inhibitor binding and reaction mechanisms, more computationally intensive methods like quantum chemical calculations and Potential of Mean Force (PMF) analyses are employed.

Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be used to study the formation of semicarbazones and their electronic properties. researchgate.net These calculations provide insights into the thermodynamics and kinetics of chemical reactions, including the formation of covalent adducts between inhibitors and enzymes. researchgate.net For example, DFT has been used to investigate the mechanisms of formation of various semicarbazones, calculating parameters like the enthalpy of activation and Gibbs free energy. researchgate.net Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are particularly powerful for studying enzyme-catalyzed reactions, where the reactive part of the system (e.g., the inhibitor and key active site residues) is treated with QM, and the rest of the protein is treated with the more computationally efficient MM force fields. nih.govrsc.org

Elucidation of Reaction Mechanisms at the Atomic Level

The formation of a semicarbazone from an aldehyde or ketone and semicarbazide is a classic condensation reaction. researchgate.net Computational methods, particularly Density Functional Theory (DFT), have been employed to map the precise, step-by-step pathway of this transformation. researchgate.net The generally accepted mechanism, supported by computational studies, involves two primary consecutive steps: a bimolecular addition followed by a unimolecular elimination. researchgate.net

The reaction initiates with a nucleophilic attack where the terminal amino group of the semicarbazide molecule attacks the electrophilic carbonyl carbon of the aldehyde. numberanalytics.com This leads to the formation of a tetrahedral intermediate, often referred to as a carbinolamine. researchgate.net Following this initial addition, a proton transfer occurs within the intermediate. numberanalytics.com The final step is the dehydration (elimination of a water molecule) of this intermediate to yield the final, stable semicarbazone product with its characteristic imine (C=N) bond. researchgate.netnumberanalytics.com

Computational models can calculate the geometries of the reactants, transition states, and intermediates along this reaction coordinate. researchgate.netresearchgate.net For instance, studies on similar semicarbazones have used the B3LYP method to compute these structures, providing a detailed atomic-level picture of the bond-making and bond-breaking processes. researchgate.net Analysis of these computed structures, including bond lengths and angles, confirms the progression through the proposed tetrahedral intermediate. researchgate.net

Energetic Landscape of Covalent Adduct Formation

DFT calculations have shown that the initial bimolecular step (formation of the tetrahedral intermediate) and the subsequent unimolecular dehydration step each proceed through their own transition state with specific activation energy barriers. researchgate.net The computed values for activation energies, enthalpies, and Gibbs free energies vary depending on the specific aldehyde and reaction conditions modeled. researchgate.net A negative ΔG indicates a spontaneous reaction, while the magnitude of the activation energy determines the reaction rate. researchgate.net

By analyzing these energetic parameters, researchers can identify the rate-determining step and understand how substituents on the aldehyde or ketone might influence the reaction kinetics and thermodynamics. researchgate.net

Table 1: Representative Computationally Derived Energetic Parameters for Semicarbazone Formation

| Reaction Step | Parameter | Description |

| Step 1: Bimolecular Addition | Ea (Activation Energy) | The energy barrier that must be overcome for the semicarbazide to attack the aldehyde and form the tetrahedral intermediate. |

| ΔH (Enthalpy of Reaction) | The change in heat content for the formation of the intermediate. | |

| ΔG (Gibbs Free Energy) | The change in free energy, indicating the spontaneity of the intermediate formation. | |

| Step 2: Unimolecular Elimination | Ea (Activation Energy) | The energy barrier for the elimination of a water molecule from the intermediate to form the final semicarbazone. |

| ΔH (Enthalpy of Reaction) | The change in heat content for the dehydration step. | |

| ΔG (Gibbs Free Energy) | The change in free energy, indicating the spontaneity of the final product formation from the intermediate. |

This table is a generalized representation based on findings from computational studies of semicarbazone formation. researchgate.net

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify new molecules with the potential to be biologically active. nih.govmdpi.com A pharmacophore model is an abstract, three-dimensional representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target. mdpi.com These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups. researchgate.net

For semicarbazones, a pharmacophore model might be built based on the known structure of an active compound (ligand-based) or from the structure of its biological target's binding site (structure-based). nih.gov A general pharmacophore model developed for anticonvulsant semicarbazones identified key features crucial for activity: a hydrophobic unit, a hydrogen bonding domain (HBD), and an electron donor feature. researchgate.net

Once a pharmacophore model is established, it can be used as a 3D query in a process called virtual screening. nih.gov In this process, large digital libraries containing millions of chemical compounds are computationally searched to find molecules that match the pharmacophore's features. mdpi.comnih.gov This allows researchers to identify compounds that are structurally very different from the original molecule (i.e., possess a novel scaffold) but share the necessary 3D arrangement of functional groups required for biological activity. mdpi.com The identified "hits" from the virtual screen are then prioritized for further computational analysis, such as molecular docking, before being synthesized and tested experimentally, significantly streamlining the discovery of new lead compounds. nih.govrsc.org

Pre Clinical in Vitro and Ex Vivo Investigations of Z Phe Phe Aldehyde Semicarbazone Analogues

Cellular Level Investigations of Target Activity Modulation

Cellular assays are fundamental to understanding the therapeutic potential and mechanism of action of novel compounds. For Z-Phe-phe-aldehyde semicarbazone analogues, these studies have been crucial in defining their inhibitory effects on proteases, their ability to enter cells and reach their targets, and their influence on cellular signaling cascades.

Inhibition of Protease Activity in Cell Lysates and Whole Cell Assays

Derivatives of peptide aldehydes, particularly peptide-semicarbazones, have demonstrated potent inhibitory activity against specific proteases within cellular environments. Research on analogues, such as those derived from Z-Trp-Trp-Phe-aldehyde, has shown that these compounds can inhibit the chymotryptic activity of the human 20S proteasome at nanomolar concentrations. nih.gov For instance, the peptide-semicarbazone S-2209 inhibits the chymotryptic activity of the human 20S proteasome with a half-maximal effective concentration (IC₅₀) of approximately 220 nmol/L. nih.gov

In whole-cell assays, these compounds have been shown to induce apoptosis and inhibit cell growth in various cancer cell lines. The WST-1 growth assay revealed that S-2209 inhibited the growth of all tested multiple myeloma (MM) cell lines with IC₅₀ values ranging between 100 nmol/l and 600 nmol/l. nih.gov Furthermore, strong induction of apoptosis was observed in MM cells at nanomolar concentrations (IC₅₀ of approximately 300 nM). nih.gov This demonstrates that the enzymatic inhibition observed in cell lysates translates to significant biological effects in intact cells.

Cell-based protease activity assays are critical for evaluating the efficacy of such inhibitors. These assays often utilize crude, unprocessed lysates from human cells or even whole cells to measure the activity of specific proteases, such as the Papain-Like protease (PLpro) in the context of viral infections. medrxiv.org

| Compound/Analogue | Assay Type | Target | Key Findings |

| Peptide-semicarbazones (general) | Proteasome inhibition assay | Human 20S proteasome (chymotryptic activity) | Inhibition at nanomolar concentrations. nih.gov |

| S-2209 | Proteasome inhibition assay | Human 20S proteasome (chymotryptic activity) | IC₅₀ ≈ 220 nmol/L. nih.gov |

| S-2209 | WST-1 growth assay | Multiple myeloma cell lines | IC₅₀ between 100 nmol/l and 600 nmol/l. nih.gov |

| S-2209 | Apoptosis assay | Multiple myeloma cells | IC₅₀ ≈ 300 nM. nih.gov |

Intracellular Localization and Uptake Mechanisms of Z-Phe-phe-aldehyde Semicarbazones

The efficacy of intracellularly acting drugs is contingent on their ability to cross the cell membrane and localize to the appropriate subcellular compartment. For peptide-based compounds like Z-Phe-phe-aldehyde semicarbazones, several uptake mechanisms are plausible. The primary pathways considered for cell-penetrating peptides (CPPs) are endocytosis and direct membrane penetration. nih.gov Endocytosis is an energy-dependent process involving the formation of vesicles, and can be further categorized into pathways like macropinocytosis, clathrin-mediated endocytosis, and caveolin-mediated endocytosis. nih.govnih.gov The specific pathway utilized can depend on the properties of the peptide and any associated cargo. nih.gov

Studies on CPPs have shown that their uptake can be inhibited by low temperatures (which blocks energy-dependent processes) or by specific inhibitors of endocytic pathways, such as cytochalasin D for macropinocytosis. nih.gov The binding of cationic CPPs to negatively charged heparan sulfate (B86663) proteoglycans on the cell surface is often a key initial step that can trigger endocytosis. nih.gov

While direct studies on the intracellular localization and uptake of Z-Phe-phe-aldehyde semicarbazones are not widely available, the general principles of peptide uptake suggest that these compounds likely utilize endocytic pathways to enter cells. The specific organelles they localize to would depend on their physicochemical properties and any specific targeting moieties they might possess. For example, some peptides are designed to be delivered to lysosomes for degradation of target proteins. researchgate.net

Modulation of Specific Cellular Pathways (e.g., NF-κB signaling, lysosomal modulation)

This compound analogues have been investigated for their ability to modulate key cellular signaling pathways implicated in disease, such as the NF-κB pathway and lysosomal function.

NF-κB Signaling: The NF-κB signaling pathway is a critical regulator of inflammation, immune responses, and cell survival. nih.govfrontiersin.org Some peptide-semicarbazones have been shown to inhibit NF-κB signaling. For instance, while linear peptide-semicarbazones derived from Z-Trp-Trp-Phe-aldehyde were less active in an NF-κB reporter gene assay compared to their potent proteasome inhibition, cyclic semicarbazones demonstrated strong inhibition of NF-κB signaling in the nanomolar range. nih.gov The peptide-semicarbazone S-2209 exhibited a half-maximal effective concentration (EC₅₀) of 0.9 µmol/L in an NF-κB inhibition assay. nih.gov The mechanism of inhibition is likely linked to the inhibition of the proteasome, which is responsible for the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. frontiersin.org Aldehydes derived from lipid peroxidation have also been shown to regulate NF-κB signaling. nih.gov

Lysosomal Modulation: The lysosome is a key organelle for cellular degradation and recycling, and its modulation is a potential therapeutic strategy for various diseases. nih.govmdpi.comresearchgate.net While direct evidence for this compound is limited, related peptide compounds have been shown to influence lysosomal function. For example, the dipeptide L-Phe-L-Phe can self-assemble into nanotubes, and the aggregation of Phe-Phe fibers is linked to the formation of amyloid fibrils in Alzheimer's disease, a process intertwined with cellular degradation pathways. nih.gov Furthermore, rationally designed peptides, such as PD-LYSO, can target proteins like PD-L1 for lysosomal degradation. researchgate.net Prosaposin, a precursor to lysosomal activating proteins, plays a crucial role in lysosomal function and is involved in various signaling processes. mdpi.com

| Pathway | Compound/Analogue | Key Findings |

| NF-κB Signaling | Cyclic peptide-semicarbazones | Strong inhibition in the nanomolar range. nih.gov |

| NF-κB Signaling | S-2209 | EC₅₀ of 0.9 µmol/L in an inhibition assay. nih.gov |

| Lysosomal Function | PD-LYSO peptide | Targets PD-L1 for lysosomal degradation. researchgate.net |

Target Engagement Studies using Biochemical Probes (e.g., photoaffinity labeling)

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and for optimizing its therapeutic potential. Photoaffinity labeling (PAL) is a powerful technique used to covalently bind a compound to its target protein upon activation by light. nih.gov A typical photoaffinity probe consists of a pharmacophore (the ligand), a photoreactive group (e.g., benzophenone, arylazide, or diazirine), and a reporter tag for detection and enrichment. nih.govmdpi.com

This technique has been successfully applied to identify the targets of various biologically active molecules, including peptides. acs.orgresearchgate.net For instance, cleavable photoaffinity reagents can be attached to bioactive peptides to identify their protein interaction sites. Upon light-induced cross-linking and subsequent cleavage, a small mass remnant is left on the target protein, which can be identified by mass spectrometry. acs.org While specific photoaffinity labeling studies for this compound were not found, this methodology represents a key approach for definitively identifying its direct cellular binding partners. The design of such a probe would involve incorporating a photoreactive group into the this compound structure without significantly disrupting its biological activity.

Ex Vivo Tissue Model Studies

Ex vivo studies using tissue samples provide a valuable bridge between in vitro cellular assays and in vivo animal models. These studies allow for the investigation of a compound's effects in a more complex biological environment that retains some of the native tissue architecture and cellular diversity.

Effects on Enzyme Activity in Tissue Extracts

Assessment in Organ Culture Models (e.g., bone resorption models for cathepsin K inhibitors)

Organ culture models serve as a critical ex vivo platform for evaluating the efficacy of cathepsin K inhibitors, providing a translational bridge between in vitro enzymatic assays and in vivo studies. These models, which utilize explanted tissues or organs maintained in a controlled laboratory environment, allow for the assessment of inhibitors in a more physiologically relevant context, complete with native cellular and extracellular matrix components. Bone resorption models are particularly central to the preclinical investigation of cathepsin K inhibitors, given the enzyme's primary role in bone matrix degradation.

The evaluation of this compound analogues in such systems has been instrumental in characterizing their potential as therapeutic agents for bone disorders like osteoporosis. While specific data on this compound is not extensively available in public literature, studies on closely related peptide aldehydes and other semicarbazone-based inhibitors of cathepsin K offer significant insights into their activity in organ culture.

Research has shown that peptide aldehydes are potent inhibitors of cathepsin K and can effectively block osteoclast-mediated bone resorption in fetal rat long bone organ cultures in a dose-dependent manner. nih.gov This demonstrates the direct impact of this class of compounds on the functional activity of bone-resorbing cells within a whole-bone context.

Furthermore, the conversion of potent aldehyde inhibitors to their semicarbazone derivatives has been explored as a strategy to enhance their drug-like properties, such as solubility and pharmacokinetic profiles. nih.gov A representative semicarbazone inhibitor of cathepsin K has been shown to effectively reduce bone resorption in an ex vivo rat calvarial bone resorption model. nih.gov This suggests that the semicarbazone moiety is compatible with potent anti-resorptive activity in a bone organ culture setting. It is also proposed that these semicarbazones may act as prodrugs, converting to the active aldehyde form in the acidic microenvironment of the bone resorption lacunae. nih.gov

The primary endpoint in these bone resorption assays is typically the measurement of markers of bone matrix degradation released into the culture medium, such as calcium or fragments of type I collagen (e.g., C-terminal telopeptides, CTX). A reduction in the release of these markers in the presence of the inhibitor, compared to a control, indicates effective inhibition of bone resorption.

| Compound Class | Organ Culture Model | Key Findings | Reference |

| Peptide Aldehydes | Fetal Rat Long Bone | Concentration-dependent inhibition of osteoclast-mediated bone resorption. | nih.gov |

| Semicarbazone-based Inhibitor | Rat Calvarial Bone Resorption | Attenuation of bone resorption. | nih.gov |

Table 1: Assessment of this compound Analogues in Organ Culture Models

Emerging Research Frontiers and Future Perspectives

Exploration of Novel Enzyme Targets for Z-Phe-phe-aldehyde Semicarbazones

The established activity of peptide aldehydes and semicarbazones against certain proteases opens the door to exploring a wider range of enzyme targets. The core structure suggests a strong predisposition for inhibiting cysteine proteases, a class of enzymes implicated in numerous pathological conditions.

Initial research has shown that semicarbazone-containing compounds can act as inhibitors of various cysteine proteases. google.comnih.gov This includes enzymes crucial to the lifecycle of parasites like Leishmania mexicana and Trypanosoma, making them attractive targets for developing new anti-parasitic drugs. google.comnih.gov The dipeptide aldehyde structure is a known inhibitor of lysosomal cysteine proteases, such as cathepsins. nih.gov Specifically, mammalian cysteine proteases like cathepsin B, L, K, and S are implicated in diseases ranging from cancer metastasis to inflammatory disorders and osteoporosis. google.comjci.orgnih.gov Recent studies have highlighted that inhibiting cathepsin L can increase the stability and activity of glucocerebrosidase (GCase), suggesting a therapeutic strategy for GBA1-associated Parkinson's disease. jci.org

Furthermore, viral proteases, particularly papain-like cysteine proteases (PLpro), are essential for viral replication and represent another major frontier. nih.gov The SARS-CoV-2 PLpro, for instance, is a validated target for antiviral therapeutics, and peptide-like inhibitors are a promising modality. nih.govabifina.org.brnews-medical.net The Z-Phe-phe-aldehyde semicarbazone scaffold, mimicking a natural peptide substrate, is a logical candidate for screening against these and other emerging viral protease targets.

Table 1: Potential Enzyme Targets for this compound Analogues

| Enzyme Class | Specific Examples | Associated Disease Areas |

|---|---|---|

| Parasitic Cysteine Proteases | Cruzain (T. cruzi), Rhodesain (T. brucei), CPB (L. mexicana) | Chagas' disease, African trypanosomiasis, Leishmaniasis |

| Mammalian Cysteine Proteases | Cathepsin L, Cathepsin B, Cathepsin S, Cathepsin K | Cancer, Neurodegenerative diseases, Inflammation, Osteoporosis |

| Viral Cysteine Proteases | Papain-like Protease (PLpro), Main Protease (Mpro) | COVID-19 and other coronavirus infections |

| Other Proteases | Proteasome | Cancer, Inflammatory diseases |

Design and Synthesis of Chemically Diverse this compound Analogues

The development of next-generation inhibitors from the this compound lead compound relies on systematic chemical modification and robust synthetic strategies. The goal is to improve potency, selectivity, and pharmacokinetic properties through targeted structural changes. Structure-activity relationship (SAR) studies are central to this effort, guiding the design of new analogues. nih.govnih.govmdpi.com

The synthesis of semicarbazones is typically a straightforward condensation reaction between an aldehyde or ketone and a semicarbazide (B1199961) derivative. google.comresearchgate.net For peptide aldehydes, solid-phase synthesis offers a modular and efficient route to create a library of diverse precursors. nih.govnih.gov This allows for systematic variation at multiple positions within the peptide backbone.

Key areas for synthetic modification include:

The P1 and P2 Residues: The two phenylalanine residues (P1 and P2) are critical for recognition by the target protease's substrate-binding pockets (S1 and S2). Replacing these with other natural or unnatural amino acids can dramatically alter selectivity and potency. For example, SAR studies on dipeptide-based hepsin inhibitors demonstrated that modifications to the P-site residues significantly impact inhibitory activity and selectivity. nih.gov

The N-terminal Protecting Group: The benzyloxycarbonyl (Z) group can be replaced with other moieties, such as a tert-butyloxycarbonyl (Boc) group or more complex chemical entities, to modulate properties like cell permeability and binding interactions within the S3/S4 subsites of the target enzyme. nih.gov

The Semicarbazone Moiety: The core semicarbazone "warhead" can be modified. For instance, substitution on the terminal nitrogen could influence hydrogen bonding interactions in the active site. The conversion to a thiosemicarbazone, by replacing the oxygen with a sulfur atom, is another common strategy to alter reactivity and binding kinetics. google.comnih.gov

A general synthetic approach would involve the solid-phase synthesis of a series of N-protected dipeptide aldehydes, followed by solution-phase condensation with various semicarbazide reagents to generate a library of analogues for biological evaluation.

Table 2: Synthetic Strategies for Analogue Generation

| Synthetic Method | Description | Application |

|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. nih.gov | Rapid synthesis of diverse dipeptide aldehyde precursors. |

| Condensation Reaction | Reaction of the peptide aldehyde with semicarbazide hydrochloride, often under mild acidic or solvent-free conditions. google.comresearchgate.net | Formation of the final semicarbazone product. |

| Azlactone-mediated Synthesis | Use of an azlactone intermediate for the incorporation of didehydrophenylalanine residues. nih.gov | A method to introduce conformational constraints into the peptide backbone. |

Integration with Advanced High-Throughput Screening Platforms

To efficiently evaluate the large number of analogues generated through synthetic efforts, integration with advanced high-throughput screening (HTS) platforms is essential. These platforms allow for the rapid testing of thousands of compounds, providing crucial data on their inhibitory activity against the target enzymes. nih.gov

For protease targets, fluorescence resonance energy transfer (FRET) is a widely used HTS technique. nih.govice-biosci.comnih.gov In a typical FRET-based protease assay, a synthetic peptide substrate is designed to contain a fluorophore and a quencher pair. reactionbiology.com When the substrate is intact, the quencher suppresses the fluorophore's signal. Upon cleavage by an active protease, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. Potential inhibitors, such as this compound analogues, are added to the reaction, and their ability to prevent substrate cleavage (and thus the fluorescence signal) is quantified. nih.govreactionbiology.com

Commercially available inhibitor screening kits for specific proteases, such as cathepsin B, L, and S, streamline this process. amsbio.comcreativebiomart.netbpsbioscience.combpsbioscience.comabcam.com These kits typically include the purified recombinant enzyme, a validated FRET substrate, and optimized buffer systems, facilitating rapid and reproducible screening campaigns.

The quality and reliability of an HTS assay are often assessed using the Z-factor, a statistical parameter that reflects the dynamic range of the assay signal and the data variation. nih.gov A robust assay with a high Z-factor is crucial for confidently identifying true "hits" from a large compound library.

Development of this compound as Molecular Probes for Chemical Biology

Beyond their therapeutic potential, inhibitors like this compound can be transformed into powerful molecular probes to study enzyme function in complex biological systems. This is a cornerstone of chemical biology, enabling the visualization and quantification of enzyme activity directly in cells, tissues, or lysates. stanford.edunih.gov

A primary strategy is the development of Activity-Based Probes (ABPs). An ABP typically consists of three components: a reactive group or "warhead" that covalently binds to the active site of the target enzyme, a recognition element (in this case, the Z-Phe-phe dipeptide), and a reporter tag. stanford.edunih.gov While semicarbazones can form reversible covalent adducts, other warheads like acyloxymethyl ketones (AOMKs) are often used for creating irreversible ABPs for cysteine proteases. stanford.eduresearchgate.net

To convert this compound into a molecular probe, one could:

Incorporate a Reporter Tag: Synthesize an analogue where a reporter tag, such as a biotin (B1667282) handle for affinity purification or a fluorescent dye (e.g., fluorescein, rhodamine) for imaging, is attached to a non-critical part of the molecule, like the N-terminus or the terminal nitrogen of the semicarbazone. stanford.edu

Utilize Bioorthogonal Chemistry: A more advanced method involves incorporating a small, inert functional group (like an alkyne or azide) into the inhibitor structure. After the probe has labeled its target enzyme within a cell or lysate, a reporter tag with a complementary functional group can be attached via a "click chemistry" reaction. stanford.edu Recently, a fast and bioorthogonal conjugation reaction has been reported that joins a semicarbazide to an aryl ketone or aldehyde bearing an ortho-boronic acid, which could be adapted for probe development. acs.org

These probes would allow researchers to perform functional proteomics studies, identifying the specific proteases that are active under different physiological or pathological conditions and assessing how the activity of these targets changes in response to various stimuli or drug treatments. nih.govstanford.edu

常见问题

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing Z-Phe-phe-aldehyde semicarbazone?

- Methodological Answer : The synthesis of semicarbazones typically involves a condensation reaction between an aldehyde/ketone and semicarbazide. To optimize yield and reaction rate:

- Adjust pH to favor acid catalysis (e.g., acetic acid buffer or sodium acetate) to stabilize intermediates and reduce side reactions .

- Use a molar ratio of 1:1.2 (aldehyde:semicarbazide) to ensure excess nucleophile for complete conversion.

- Monitor reaction progress via TLC or NMR. Purify via recrystallization (ethanol/water) to remove unreacted reagents .

Q. What spectroscopic techniques are critical for confirming semicarbazone formation?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of C=N stretch (~1600–1650 cm⁻¹) and N-H stretches (~3200–3300 cm⁻¹) .

- NMR : Look for the disappearance of aldehyde proton signals (~9–10 ppm in H NMR) and appearance of imine protons (~7.5–8.5 ppm). C NMR should show a C=N signal at ~150–160 ppm .

- Mass Spectrometry : Use ESI-MS to identify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. How do metal ions influence the biological activity of semicarbazone complexes?

- Methodological Answer :

- Synthesize coordination complexes by reacting this compound with metal salts (e.g., CuCl₂, ZnSO₄) in ethanol/water under reflux.

- Characterize via magnetic susceptibility, UV-Vis (d-d transitions), and cyclic voltammetry to assess redox activity.

- Screen for bioactivity (e.g., antimicrobial assays): Metal ions like Cu(II) enhance DNA interaction and oxidative stress, while Zn(II) may improve membrane permeability .

Advanced Research Questions

Q. How can structural modifications to the semicarbazone pharmacophore enhance anticonvulsant activity?

- Methodological Answer :

- Pharmacophore Optimization : Introduce substituents at key positions (e.g., halogenated aryl groups at Position A) to improve receptor binding .

- Bioisosteric Replacement : Replace the semicarbazone NH with CH₂ to modulate lipophilicity and blood-brain barrier penetration .

- In Vivo Testing : Use murine seizure models (e.g., maximal electroshock) to correlate structural changes with % protection (e.g., 25–100% survival rates reported in lead compounds) .

Q. How to resolve contradictions in kinetic data during semicarbazone formation?

- Methodological Answer :

- Mechanistic Studies : Use pH-rate profiles to distinguish acid-catalyzed (protonation of carbonyl) vs. base-catalyzed (nucleophilic attack) pathways. For example, benzaldehyde derivatives show pH-independent kinetics at neutral conditions .

- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) accelerate semicarbazone formation via increased carbonyl electrophilicity, while steric hindrance slows reaction rates .

Q. What advanced analytical methods are used to quantify semicarbazone derivatives in biological matrices?

- Methodological Answer :

- ESI-LC/MS/MS : Employ a triple quadrupole system with MRM transitions (e.g., m/z 296→279 for hexadecenal semicarbazone). Optimize parameters: collision energy = 21–23 V, declustering potential = 90 V .

- Chromatographic Separation : Use a C18 column with gradient elution (methanol/water → acetonitrile/chloroform) to resolve isomers (e.g., cis-11-hexadecenal vs. 2E-hexadecenal) .

Q. How do noncovalent interactions in semicarbazone crystal structures affect material properties?

- Methodological Answer :

- X-ray Crystallography : Analyze π-π stacking (3.5–4.0 Å interplanar distances) and hydrogen bonds (N-H···O/N) to predict stability and solubility .

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 20% H-bonding, 15% π-π) to guide co-crystal design for improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。